molecular formula C10H20N2O3 B12931905 tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B12931905
M. Wt: 216.28 g/mol
InChI Key: FDPHTYVIDMJLHF-JGVFFNPUSA-N
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Description

tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of the hydroxyl group and the subsequent formation of the carbamate. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The hydroxypyrrolidine ring may also interact with various receptors or proteins, modulating their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[[(2S,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

FDPHTYVIDMJLHF-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1[C@@H](CCN1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CCN1)O

Origin of Product

United States

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